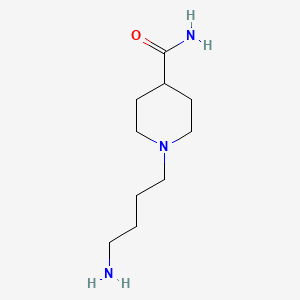

1-(4-Aminobutyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(4-Aminobutyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C10H21N3O and a molecular weight of 199.29 . It is used for research purposes .

Synthesis Analysis

The synthesis of piperidine-4-carboxamide derivatives, including “1-(4-Aminobutyl)piperidine-4-carboxamide”, involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues is confirmed by different techniques such as IR and H NMR .Molecular Structure Analysis

The molecular structure of “1-(4-Aminobutyl)piperidine-4-carboxamide” is represented by the InChI code1S/C10H21N3O/c11-5-1-2-6-13-7-3-9 (4-8-13)10 (12)14/h9H,1-8,11H2, (H2,12,14) . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-(4-Aminobutyl)piperidine-4-carboxamide” derivatives are amino-dechlorination and amino-dealkoxylation .Physical And Chemical Properties Analysis

“1-(4-Aminobutyl)piperidine-4-carboxamide” is a powder that should be stored at room temperature . It has a molecular weight of 199.29 and a molecular formula of C10H21N3O .Scientific Research Applications

Targeting DNA Gyrase in Mycobacterium abscessus

Piperidine-4-Carboxamides, including “1-(4-Aminobutyl)piperidine-4-carboxamide”, have been found to target DNA Gyrase in Mycobacterium abscessus, a type of nontuberculous mycobacteria (NTM). This is particularly significant as NTM lung disease is increasingly common and difficult to cure. The Piperidine-4-Carboxamides showed bactericidal and antibiofilm activity, and were found to inhibit the wild-type enzyme but not the P4C-resistant mutant .

Inhibition of Human Coronaviruses

Another application of piperidine-4-carboxamide compounds, such as “1-(4-Aminobutyl)piperidine-4-carboxamide”, is in the inhibition of human coronaviruses. In vitro activities of these compounds have been evaluated against human α-coronavirus NL63, β-coronaviruses OC43, and the alpha and delta variants of SARS-CoV-2 in several cell lines .

Mechanism of Action

Future Directions

The future directions of “1-(4-Aminobutyl)piperidine-4-carboxamide” and its derivatives could involve further exploration of their biological efficacy and behavioral activity . Their potential as dopamine reuptake inhibitors and analgesics suggests possible applications in the treatment of conditions related to dopamine function and pain management .

properties

IUPAC Name |

1-(4-aminobutyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c11-5-1-2-6-13-7-3-9(4-8-13)10(12)14/h9H,1-8,11H2,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYNFOPEZAXFMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminobutyl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Chlorophenyl)methyl]cyclohexan-1-one](/img/structure/B2380388.png)

![3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B2380390.png)

![Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2380391.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cinnamamide](/img/structure/B2380400.png)

![4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2380402.png)

![N-(4-chlorophenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2380403.png)

![N-(3,4-dimethoxyphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2380407.png)